![molecular formula C7H15ClN2O2S B13899940 N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride
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Overview
Description
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide hydrochloride is a bicyclo[1.1.1]pentane derivative featuring a 3-amino group, an N-methyl methanesulfonamide substituent, and a hydrochloride salt. Bicyclo[1.1.1]pentane scaffolds are increasingly used in medicinal chemistry as bioisosteres for tert-butyl groups or aromatic rings due to their rigid, three-dimensional geometry and metabolic stability .
The hydrochloride salt likely improves solubility and crystallinity for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to obtain bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the amino, methyl, and methanesulfonamide groups.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in medicinal chemistry and drug design.
Scientific Research Applications
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules with potential bioactivity.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound’s stability and rigidity make it suitable for use in materials science and the development of new polymers.
Mechanism of Action
The mechanism of action of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The amino and methanesulfonamide groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituents
Key Analogs (Table 1):
Key Observations :
- Substituent Diversity: The target compound’s N-methyl methanesulfonamide group distinguishes it from simpler amines (e.g., ) and acetamides (e.g., ).
- Bioisosteric Potential: Unlike the trifluoromethyl analog , which introduces strong electron-withdrawing effects, the methanesulfonamide group balances hydrogen-bond acceptor/donor properties, critical for enzyme inhibition .
- Salt Forms : Hydrochloride salts are common across analogs (e.g., ) to improve solubility, a feature shared with the target compound.
Physicochemical Properties
- Solubility : The hydrochloride salt enhances water solubility compared to free bases. For example, 1-bicyclo[1.1.1]pentanylmethanamine HCl is readily soluble in polar solvents .
- Stability : Bicyclo[1.1.1]pentane derivatives exhibit high thermal and metabolic stability due to their strain-free structure . The methanesulfonamide group may reduce oxidative degradation risks compared to ethers or esters.
Biological Activity
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide; hydrochloride, also known by its CAS number 2937878-17-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various sources, including research findings, case studies, and relevant chemical properties.
The compound has a molecular formula of C₆H₁₁N₃O₂S·HCl and a molecular weight of approximately 193.68 g/mol. Its structural features include a bicyclic system which is significant for its interaction with biological targets.
Property | Value |
---|---|
CAS Number | 2937878-17-4 |
Molecular Formula | C₆H₁₁N₃O₂S·HCl |
Molecular Weight | 193.68 g/mol |
Melting Point | Not available |
Solubility | Soluble in water |
LogP | -0.91 |
The biological activity of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are crucial in various biological pathways, including viral replication and cellular signaling.
Case Studies
- HCV Protease Inhibition : A study highlighted the compound's potential as a protease inhibitor in the context of Hepatitis C Virus (HCV) treatment. The compound demonstrated significant binding affinity to the NS3 protease, suggesting it could prevent viral replication effectively .
- Neurotransmitter Modulation : Another investigation into the structural analogs of this compound indicated that modifications to the bicyclic structure could enhance its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Biological Activity
Research indicates that N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide exhibits various biological activities:
- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against HCV, due to its mechanism of inhibiting viral proteases.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.
- Antimicrobial Properties : Some preliminary data indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Research Findings
Recent research findings have provided insights into the pharmacological potential and safety profile of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide:
Properties
Molecular Formula |
C7H15ClN2O2S |
---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-9(12(2,10)11)7-3-6(8,4-7)5-7;/h3-5,8H2,1-2H3;1H |
InChI Key |
GGBYAPGJTIMYLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C12CC(C1)(C2)N)S(=O)(=O)C.Cl |
Origin of Product |
United States |
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